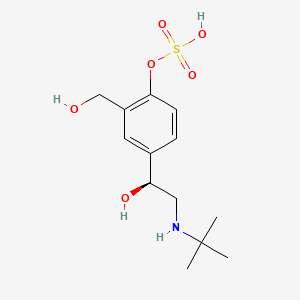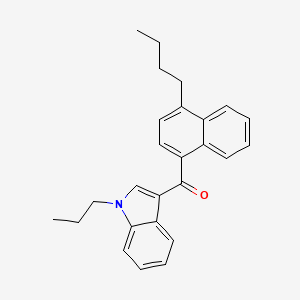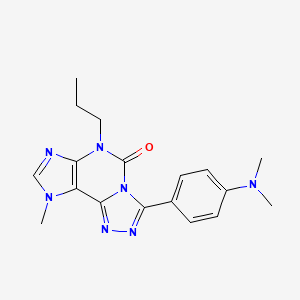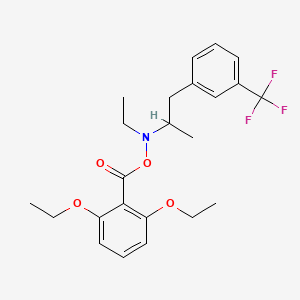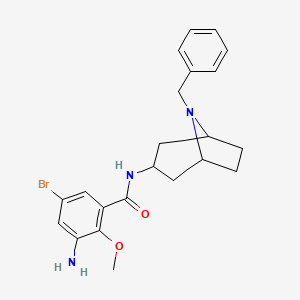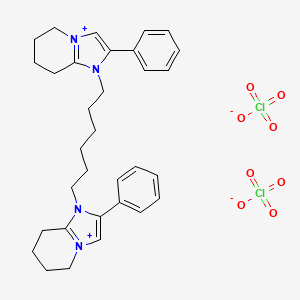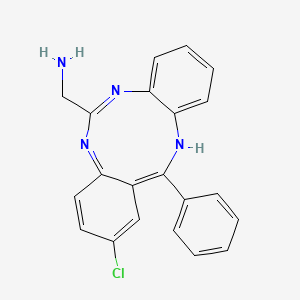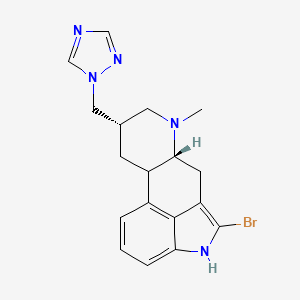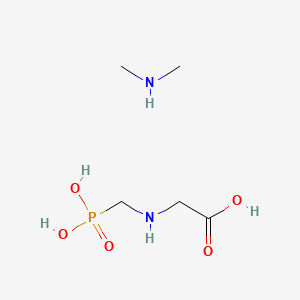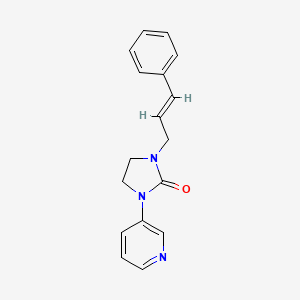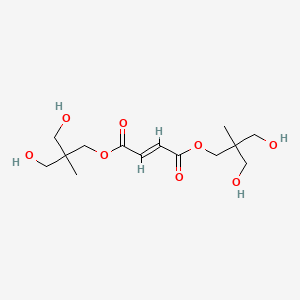
Di(2,2-dimethylolpropyl) maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2,2-dimethylolpropyl) maleate is an organic compound that belongs to the class of maleate esters. It is characterized by the presence of two ester groups derived from maleic acid and two 2,2-dimethylolpropyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,2-dimethylolpropyl) maleate typically involves the esterification of maleic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
Maleic anhydride+2,2-dimethylolpropyl alcohol→Di(2,2-dimethylolpropyl) maleate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method integrates the reaction and separation processes into a single unit, which enhances the efficiency and yield of the product. The use of strong cation exchange resins as catalysts in reactive distillation has been shown to be effective in achieving high conversion rates and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Di(2,2-dimethylolpropyl) maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.
Polymerization: The formation of polymers through the reaction of monomers.
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or cation exchange resins.
Hydrolysis: Requires the presence of water and can be catalyzed by acids or bases.
Polymerization: Often involves the use of initiators such as peroxides or azo compounds.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Maleic acid and 2,2-dimethylolpropyl alcohol.
Polymerization: Polymers with maleate ester linkages.
Aplicaciones Científicas De Investigación
Di(2,2-dimethylolpropyl) maleate is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of polyester resins and other polymeric materials.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of coatings, adhesives, and composite materials.
Mecanismo De Acción
The mechanism of action of Di(2,2-dimethylolpropyl) maleate involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound can react with various nucleophiles, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer that can form long polymer chains through the reaction of its ester groups with other monomers.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl maleate: An ester of maleic acid with two methyl groups.
Diethyl maleate: An ester of maleic acid with two ethyl groups.
Di(2-ethylhexyl) maleate: An ester of maleic acid with two 2-ethylhexyl groups
Uniqueness
Di(2,2-dimethylolpropyl) maleate is unique due to the presence of the 2,2-dimethylolpropyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced reactivity in esterification and polymerization reactions, as well as improved stability and solubility in various solvents.
Propiedades
Número CAS |
72829-16-4 |
|---|---|
Fórmula molecular |
C14H24O8 |
Peso molecular |
320.34 g/mol |
Nombre IUPAC |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O8/c1-13(5-15,6-16)9-21-11(19)3-4-12(20)22-10-14(2,7-17)8-18/h3-4,15-18H,5-10H2,1-2H3/b4-3+ |
Clave InChI |
SGYWYFVTGBVUJD-ONEGZZNKSA-N |
SMILES isomérico |
CC(CO)(CO)COC(=O)/C=C/C(=O)OCC(C)(CO)CO |
SMILES canónico |
CC(CO)(CO)COC(=O)C=CC(=O)OCC(C)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


